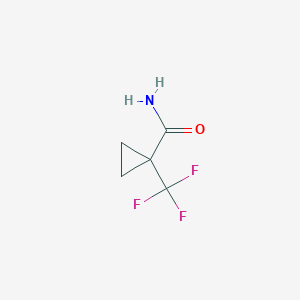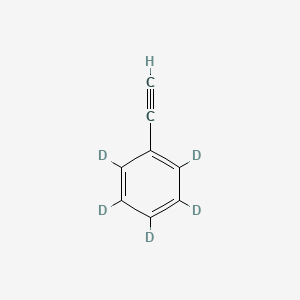
Phényl-D5-acétylène
Vue d'ensemble
Description
Phenyl-D5-acetylene is a non-standard isotope with the molecular formula C8HD5 . It has an average mass of 107.164 Da and a monoisotopic mass of 107.078331 Da . It is a useful isotopically labeled research compound .
Molecular Structure Analysis
Phenyl-D5-acetylene has a simple structure with a phenyl group and an acetylene group . The molecule is linear with the phenyl group (C6D5) attached to the acetylene group (C≡CH) .Physical And Chemical Properties Analysis
Phenyl-D5-acetylene has a density of 1.0±0.1 g/cm3, a boiling point of 142.4±9.0 °C at 760 mmHg, and a vapour pressure of 7.0±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 36.4±0.8 kJ/mol and a flash point of 31.1±0.0 °C . The index of refraction is 1.542, and it has a molar refractivity of 33.8±0.4 cm3 .Applications De Recherche Scientifique
Synthèse du poly(p-phénylène vinylène)
Le Phényl-D5-acétylène est impliqué dans la synthèse du poly(p-phénylène vinylène) (PPV), un polymère conducteur . Le PPV présente plusieurs attributs extraordinaires, tels que des propriétés optiques réglables, une bonne réactivité et une conductivité électrique élevée . Ces propriétés peuvent être obtenues en modifiant simplement les chaînes latérales attachées à la chaîne principale du polymère .
Diodes électroluminescentes
Le PPV, synthétisé à partir du this compound, trouve une application dans les diodes électroluminescentes . Les propriétés optiques réglables du PPV le rendent adapté à l'utilisation dans ces dispositifs .
Cellules solaires
Le PPV est également utilisé dans les cellules solaires . L'excellente conductivité électrique et les propriétés optiques réglables du PPV contribuent à l'efficacité de ces dispositifs .
Capteurs
Le PPV trouve une application dans les capteurs . Les propriétés électriques et optiques du PPV peuvent être exploitées pour détecter les changements dans l'environnement, ce qui en fait un matériau précieux dans la technologie des capteurs .
Imagerie biologique
Le PPV est utilisé en imagerie biologique . Les propriétés optiques du PPV peuvent être utilisées pour visualiser les structures biologiques, contribuant aux avancées en imagerie médicale .
Mécanisme D'action
Target of Action
Phenyl-D5-acetylene is a useful research chemical . .
Mode of Action
Phenyl-D5-acetylene is a prototypical terminal acetylene, undergoing many reactions expected of that functional group . It has been found to undergo reactions with phenyl radicals . The reaction dynamics were found to be indirect and initiated by an addition of the phenyl/D5-phenyl radical with its radical center . This process involved an entrance barrier and led to a long-lived, bound doublet radical intermediate .
Biochemical Pathways
Phenolic compounds, which phenyl-d5-acetylene is a type of, are known to be involved in various biochemical pathways .
Result of Action
Phenyl-D5-acetylene has been found to undergo reactions with phenyl radicals, leading to the formation of complex structures . It has also been suggested as a component in the creation of molecular switches .
Action Environment
The action, efficacy, and stability of Phenyl-D5-acetylene can be influenced by various environmental factors. For instance, it has been found that Phenyl-D5-acetylene can undergo reactions under certain conditions, such as in the presence of base and copper (II) salts . .
Propriétés
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C#C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

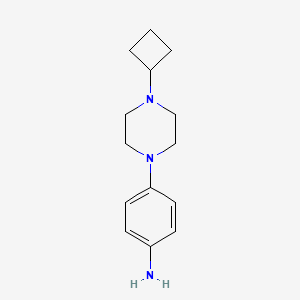
![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)

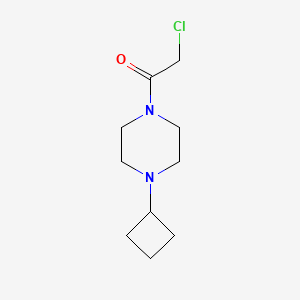

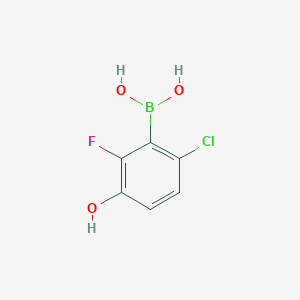

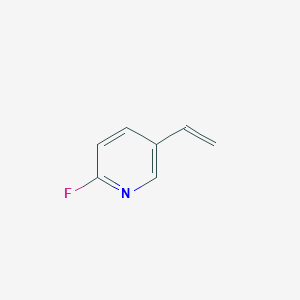
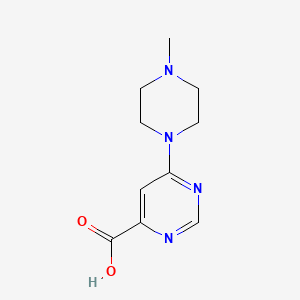
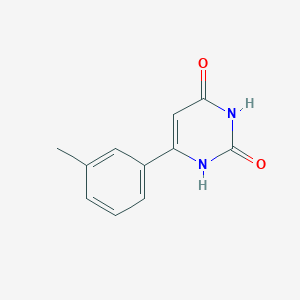

![1-[4-Chloro-3-(2,2,2-trifluoroethoxy)-phenyl]-piperazine](/img/structure/B1466087.png)
![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)
